molecular formula C17H13N3O2S B2879042 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione CAS No. 1286725-35-6

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2879042
CAS No.: 1286725-35-6
M. Wt: 323.37
InChI Key: YAYGHNXFHAZTKA-UHFFFAOYSA-N
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Description

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of pyrrole, thiazole, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Attachment of the Pyrrole Moiety: The thiazole intermediate is then reacted with a pyrrole derivative, often through a nucleophilic substitution reaction.

    Formation of the Isoindoline-1,3-dione Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride or a similar reagent to form the isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the thiazole and pyrrole rings is particularly significant due to their known biological activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory, anticancer, and antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)isoindoline-1,3-dione: Lacks the thiazole ring, which may reduce its biological activity.

    2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)isoindoline-1,3-dione: Similar structure but without the ethyl linker, potentially affecting its reactivity and binding properties.

Uniqueness

The unique combination of pyrrole, thiazole, and isoindoline moieties in 2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGHNXFHAZTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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